molecular formula C13H20N2O2S2 B13957155 3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957155
M. Wt: 300.4 g/mol
InChI Key: LKYYCBYKOUSKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties

Preparation Methods

The synthesis of 3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The resulting thiazole derivative is then subjected to further reactions to introduce the pyrrolidine ring and the tert-butyl ester group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Scientific Research Applications

3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3

InChI Key

LKYYCBYKOUSKAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2

Origin of Product

United States

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